4'-Fluoro-3-iodo-3'-methylbenzophenone

Description

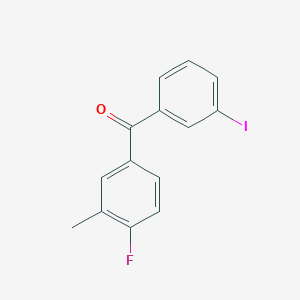

4'-Fluoro-3-iodo-3'-methylbenzophenone is a halogenated benzophenone derivative characterized by a fluorine substituent at the 4' position, an iodine atom at the 3 position, and a methyl group at the 3' position of the benzophenone scaffold.

Benzophenones are typically synthesized via Friedel-Crafts acylation, as exemplified in , where AlCl₃ and CS₂ are used to facilitate ketone formation from acyl chlorides and aromatic rings . The presence of iodine and fluorine substituents may enhance electrophilic reactivity or influence intermolecular interactions, as seen in iodinated spiro-fused pyridine derivatives (), where iodine participates in cyclization reactions .

Properties

IUPAC Name |

(4-fluoro-3-methylphenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-7-11(5-6-13(9)15)14(17)10-3-2-4-12(16)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHCWJUVJBVKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3-iodo-3’-methylbenzophenone typically involves multi-step organic reactions. One common method includes the iodination of 4’-fluoro-3’-methylbenzophenone. The process can be summarized as follows:

Starting Material: 4’-Fluoro-3’-methylbenzophenone.

Iodination Reaction:

Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of 4’-Fluoro-3-iodo-3’-methylbenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-3-iodo-3’-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted benzophenones.

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced forms of the compound, potentially with hydrogenated substituents.

Scientific Research Applications

4’-Fluoro-3-iodo-3’-methylbenzophenone is utilized in various scientific research applications:

Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for pharmaceuticals and materials science.

Biology: It serves as a precursor for bioactive compounds that can be used in drug discovery and development.

Industry: Used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-iodo-3’-methylbenzophenone depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through its functional groups. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4'-fluoro-3-iodo-3'-methylbenzophenone with five structurally related benzophenones:

Key Observations :

- Halogen Effects : Iodine’s larger atomic radius (vs. Br or Cl) increases molecular weight and may enhance polarizability, affecting solubility and reactivity .

Biological Activity

4'-Fluoro-3-iodo-3'-methylbenzophenone (CAS No. 951886-66-1) is a synthetic organic compound belonging to the class of benzophenones. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and other relevant activities.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzophenone backbone with specific substitutions that enhance its biological properties. The incorporation of fluorine and iodine atoms is known to influence the lipophilicity and reactivity of organic compounds, potentially enhancing their interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A systematic review highlighted that benzophenone derivatives can inhibit various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Bacillus subtilis | 0.5 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antiproliferative Activity

The antiproliferative effects of this compound have been extensively studied, particularly in cancer research. It has shown promising anticancer activity through mechanisms such as induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity

In a study examining the effects on various cancer cell lines, this compound demonstrated notable activity against breast cancer cells (MCF-7), with an IC50 value of 15 µM. This suggests its potential as a candidate for further development in cancer therapeutics.

The molecular mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Signaling Modulation : It can modulate cell signaling pathways, impacting gene expression and cellular metabolism.

- Interaction with Biomolecules : The compound's interactions with proteins and nucleic acids may alter their functions, leading to biological effects.

Metabolic Pathways

This compound participates in various metabolic pathways within biological systems. Its metabolism involves interactions with enzymes that facilitate its conversion into active or inactive forms, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells are mediated by specific transporters and binding proteins, which determine its localization and accumulation in different cellular compartments. Studies suggest that it can be actively transported into cells where it exerts its effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.